![molecular formula C21H19NO4S B2529274 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670272-73-8](/img/structure/B2529274.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

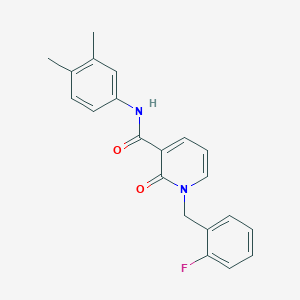

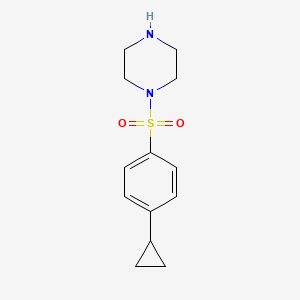

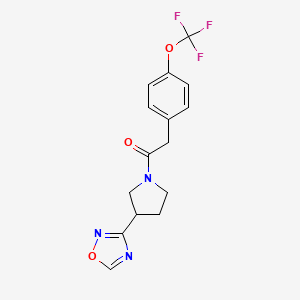

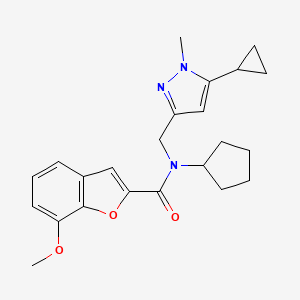

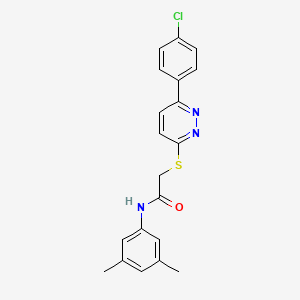

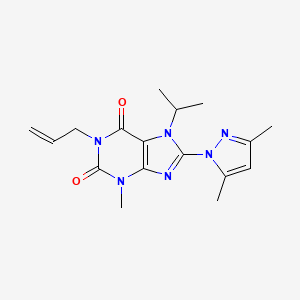

The synthesis of various sulfonamide compounds has been a focal point in the search for new therapeutic agents. In particular, the synthesis of N-substituted benzamide/benzene sulfonamides has shown promise as anticancer agents . The synthesis process often involves the use of mesitylene sulfonyl chloride and various aminating agents to produce the desired sulfonamide derivatives. For example, the reaction of 3-[(1H-pyrrol-1-yl)methyl]pyridine with mesitylene sulfonyl hydroxylamine in dichloromethane produces an N-amino salt, which upon further reaction with substituted benzoyl chloride/benzenesulfonyl chloride yields stable benzoyl/benzene sulfonyl imino ylides. These are then reduced to furnish the target compounds . Similarly, the synthesis of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide involves the use of FTIR, FT-Raman NMR, and single crystal X-ray diffraction for characterization .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often elucidated using various spectroscopic and X-ray diffraction techniques. For instance, the structure of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized using FTIR, NMR, and single crystal X-ray diffraction, with density functional theory (DFT) calculations supporting the experimental data . Similarly, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using similar methods, and the stability of the molecule was analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be inferred from their synthesis and the functional groups present in their structure. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides involves the introduction of the imidazolyl group, which is known to confer cardiac electrophysiological activity . The reactivity of these compounds is further demonstrated by their ability to inhibit human carbonic anhydrase isoenzymes, which is a measure of their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are closely related to their structure and reactivity. The thermal stability of these compounds can be assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), as was done for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide . Additionally, the electronic properties such as HOMO and LUMO energies can indicate the potential for charge transfer within the molecule . The first order hyperpolarizability and molecular electrostatic potential are also important properties that can be calculated using DFT methods .

科学的研究の応用

Sulfonamide Inhibitors: Therapeutic and Scientific Importance

Sulfonamide compounds, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, have been extensively studied for their therapeutic applications, which indirectly highlights their importance in scientific research. Sulfonamides serve as significant synthetic bacteriostatic antibiotics and have been utilized in treating bacterial infections since their discovery. Beyond their antibacterial properties, sulfonamides have found applications in diverse therapeutic areas including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of conditions like glaucoma, cancer, and Alzheimer's disease. Their versatility is further demonstrated in the development of drugs targeting various conditions, showcasing their foundational role in medicinal chemistry and drug discovery research (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation Studies

The environmental persistence and impact of sulfonamides, including potential compounds like this compound, have been a subject of research, focusing on their biodegradation and the implications on human health. Investigations into the presence of sulfonamides in the environment have shown that they can affect microbial populations, potentially leading to hazardous effects on human health. This research area is crucial for understanding the ecological and health-related consequences of sulfonamide pollution and for developing strategies to mitigate these impacts (Baran et al., 2011).

Advanced Analytical and Treatment Technologies

Analytical methods for detecting sulfonamides in various matrices have been developed, indicating the significance of understanding and controlling the environmental presence of such compounds. Techniques such as capillary electrophoresis and advanced oxidation processes have been applied to sulfonamides, reflecting ongoing efforts to improve environmental monitoring and treatment capabilities. These methodologies are critical for assessing the environmental impact of sulfonamides and for refining water treatment technologies to remove such contaminants effectively (Hoff & Kist, 2009; Qutob et al., 2022).

Safety and Hazards

将来の方向性

The compound has been synthesized as part of research into new antibacterial compounds . Future research could explore its potential as an antibacterial agent in more detail, as well as investigate its potential in other applications based on the known activities of sulfonamides and benzodioxane containing compounds .

作用機序

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide acts as an inhibitor of cholinesterase enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the nervous system.

Biochemical Pathways

The compound primarily affects the cholinergic pathway by inhibiting cholinesterase enzymes . This inhibition disrupts the normal breakdown of acetylcholine, leading to its accumulation. The increased concentration of acetylcholine enhances signal transmission in the nervous system.

Result of Action

The inhibition of cholinesterase enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide leads to an increased concentration of acetylcholine . This results in enhanced signal transmission in the nervous system, which could potentially be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-15-2-4-16(5-3-15)17-6-9-19(10-7-17)27(23,24)22-18-8-11-20-21(14-18)26-13-12-25-20/h2-11,14,22H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZRJAIIKMUNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)